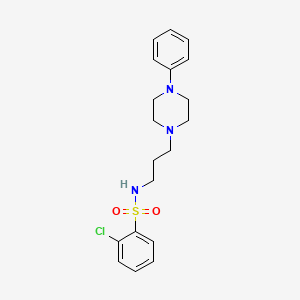

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields, including pharmacology and medicinal chemistry. Its unique structure enables the development of novel drug candidates with potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative.

Aplicaciones Científicas De Investigación

Pharmacology

The compound has been extensively studied for its role as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the synaptic cleft, enhancing cognitive functions such as learning and memory .

Medicinal Chemistry

Its structural features allow researchers to explore new drug candidates that target cholinergic pathways. The compound's sulfonamide group provides unique binding properties that are beneficial in drug design and development .

Biological Studies

In biological research, 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is used to study receptor binding and enzyme inhibition. Its interactions with neurotransmitter systems have made it a valuable tool in understanding various biological processes.

Industrial Applications

The versatility of this compound also extends to industrial applications where it can be utilized in the development of various chemical products due to its unique chemical structure and biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Neurodegenerative Disease Treatment : Research indicates that compounds similar to this one show promise in treating Alzheimer's disease by enhancing cognitive functions through AChE inhibition.

- Antimicrobial Activity : Related compounds have demonstrated moderate antibacterial and antifungal activities against standard pathogens, suggesting potential applications in antimicrobial therapies .

- In Silico Studies : Computational studies have been performed to analyze the binding affinities of this compound with various targets, providing insights into its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar piperazine structure used as an acetylcholinesterase inhibitor.

3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and are used in various medicinal chemistry applications.

Uniqueness

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide stands out due to its specific combination of a benzenesulfonamide group with a piperazine ring, which provides unique binding properties and potential therapeutic applications not found in other similar compounds.

Actividad Biológica

2-Chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN3O2S, with a molecular weight of approximately 393.93 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a suitable base. The process can be summarized as follows:

- Reagents : 2-chlorobenzenesulfonyl chloride, 4-phenylpiperazine, base (e.g., triethylamine).

- Reaction Conditions : The reaction is generally carried out in an organic solvent like dichloromethane at room temperature.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that the compound exhibits moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Candida albicans.

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Interaction with Dopamine Receptors

The compound has also been studied for its interaction with dopamine receptors, particularly D2 and D3 receptors. It acts as an agonist with a preference for the D3 receptor, which is significant for conditions such as Parkinson's disease.

- Mechanism of Action : Activation of D2 and D3 receptors influences dopaminergic pathways involved in motor control and cognition.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Chloro Group : Enhances lipophilicity and may improve receptor binding.

- Piperazine Moiety : Known to interact favorably with neurotransmitter receptors.

- Sulfonamide Group : Contributes to antibacterial properties.

Case Studies

Several studies have highlighted the efficacy of similar compounds in various biological assays:

- Antimicrobial Studies : A study conducted on related piperazine derivatives showed promising antibacterial activity against Mycobacterium kansasii, suggesting that modifications to the piperazine structure could enhance activity against resistant strains .

- Cytotoxicity Assessments : In vitro studies demonstrated that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Propiedades

IUPAC Name |

2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2S/c20-18-9-4-5-10-19(18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-5,7-10,21H,6,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYFQZPIBOFKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.